molecular formula C18H14N4OS B11089260 4-(2-methoxyphenyl)-5-(quinolin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

4-(2-methoxyphenyl)-5-(quinolin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B11089260
M. Wt: 334.4 g/mol
InChI Key: XTVXFJSDVFPFCY-UHFFFAOYSA-N
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Description

4-(2-METHOXYPHENYL)-5-(2-QUINOLYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE is a heterocyclic compound that features a triazole ring fused with quinoline and methoxyphenyl groups. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-METHOXYPHENYL)-5-(2-QUINOLYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE typically involves the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent reactions with quinoline derivatives. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for such compounds may involve large-scale batch reactions under controlled temperatures and pressures to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions may target the triazole ring or the quinoline moiety, leading to various reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups like halogens or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications and functionalizations.

Biology

Biologically, compounds with triazole and quinoline moieties are often investigated for their antimicrobial, antifungal, and anticancer properties. They may interact with biological targets such as enzymes or receptors.

Medicine

In medicine, such compounds are explored for their potential therapeutic effects. They may serve as lead compounds in drug discovery and development for treating various diseases.

Industry

Industrially, these compounds can be used in the development of new materials, agrochemicals, and pharmaceuticals. Their diverse reactivity makes them valuable in various applications.

Mechanism of Action

The mechanism of action of 4-(2-METHOXYPHENYL)-5-(2-QUINOLYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-METHOXYPHENYL)-5-(2-PYRIDYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE
  • 4-(2-METHOXYPHENYL)-5-(2-ISOQUINOLYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE

Uniqueness

The uniqueness of 4-(2-METHOXYPHENYL)-5-(2-QUINOLYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE lies in its specific substitution pattern and the presence of both methoxyphenyl and quinoline groups. This combination may confer distinct biological activities and reactivity compared to similar compounds.

Properties

Molecular Formula

C18H14N4OS

Molecular Weight

334.4 g/mol

IUPAC Name

4-(2-methoxyphenyl)-3-quinolin-2-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C18H14N4OS/c1-23-16-9-5-4-8-15(16)22-17(20-21-18(22)24)14-11-10-12-6-2-3-7-13(12)19-14/h2-11H,1H3,(H,21,24)

InChI Key

XTVXFJSDVFPFCY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2C(=NNC2=S)C3=NC4=CC=CC=C4C=C3

Origin of Product

United States

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